Moderate Target Engagement Profile Compared to High-Potency Kinase Inhibitors
The compound demonstrates measurable but moderate biochemical activity against the Serine/threonine-protein kinase mTOR, with a reported potency of 23,280.9 nM [1]. This is in stark contrast to the benchmark mTOR inhibitor rapamycin, which exhibits an IC50 of approximately 0.1 nM [2]. This 200,000-fold difference in potency indicates that the compound is not a potent mTOR inhibitor, which is a critical differentiator for researchers seeking to avoid strong mTOR pathway suppression or looking for a tool with an alternative primary mechanism. It is a crucial selection criterion versus potent pyrazolopyridine-based PI3K/mTOR inhibitors that often have picomolar activity [3].
| Evidence Dimension | Inhibitory potency against mTOR kinase |
|---|---|
| Target Compound Data | Potency = 23,280.9 nM |
| Comparator Or Baseline | Rapamycin: IC50 ~ 0.1 nM [2] |
| Quantified Difference | ~233,000-fold less potent than rapamycin |
| Conditions | Biochemical assay (molbic.idrblab.net, Protein ID: PT01065) |
Why This Matters
This quantitative profile allows users to select this compound as a negative control for mTOR-driven phenotypes or as a scaffold for optimization without confounding high-potency mTOR inhibition.
- [1] IDRB Lab. (n.d.). Compound Information for CP0671412. Molecular Bioactivity Database. Retrieved May 9, 2026, from https://molbic.idrblab.net/data/compound/details/CP0671412 View Source
- [2] Edwards, S. R., & Wandless, T. J. (2007). The rapamycin-binding domain of the protein kinase mTOR is a structurally novel protein-protein interaction domain. Journal of Biological Chemistry, 282(23), 16901-16908. DOI: 10.1074/jbc.M611510200 View Source
- [3] Kendall, J. D., et al. (2011). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 69-85. DOI: 10.1016/j.bmc.2011.11.029 View Source
